2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a naphthalene core with chlorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dichloro-1,4-diiodonaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would likely involve optimizing the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings or the naphthalene core.
Common Reagents and Conditions:
Oxidation: DDQ in an inert solvent such as dichloromethane.
Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents under mild conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene has several applications in scientific research:
Organic Electronics: Due to its extended π-conjugation, it is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Materials Science: The compound’s unique photophysical properties make it suitable for use in sensors and other optoelectronic devices.
Chemical Research: It serves as a building block for the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism by which 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene exerts its effects is primarily through its electronic structure. The extended π-conjugation allows for efficient electron transport and light absorption, making it valuable in optoelectronic applications . The molecular targets include various electronic components where the compound can act as a semiconductor or a light-emitting material.
Comparison with Similar Compounds
1,4-Bis(phenylethynyl)benzene (BPEB): Shares a similar structure but lacks the naphthalene core and chlorine substituents.
9,10-Bis(phenylethynyl)anthracene: Another compound with extended π-conjugation used in similar applications.
Uniqueness: 2,3-Dichloro-1,4-bis(phenylethynyl)naphthalene is unique due to the presence of chlorine atoms, which can influence its electronic properties and reactivity. The naphthalene core also provides a different electronic environment compared to benzene or anthracene derivatives, potentially leading to unique photophysical properties .
Properties
CAS No. |
80034-42-0 |
---|---|
Molecular Formula |
C26H14Cl2 |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
2,3-dichloro-1,4-bis(2-phenylethynyl)naphthalene |
InChI |
InChI=1S/C26H14Cl2/c27-25-23(17-15-19-9-3-1-4-10-19)21-13-7-8-14-22(21)24(26(25)28)18-16-20-11-5-2-6-12-20/h1-14H |
InChI Key |
ZWTDXLTXTBEGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C3=CC=CC=C32)C#CC4=CC=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.